molecular formula C12H13N3O B3118554 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol CAS No. 240115-79-1

2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol

Cat. No. B3118554
M. Wt: 215.25 g/mol
InChI Key: KVPIKWUQARHUDD-UHFFFAOYSA-N
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Description

The compound “2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol” is a part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . Both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with trifluoroacetic anhydride as a raw material, which reacts with hydrazine hydrate to produce compound 5 . This compound then reacts with chloroacetic ethyl ester to produce compound 2 . Compound 2 reacts with Boc anhydride to produce compound 3 . Compound 3 reacts with phosphorus pentasulfide to produce compound 4 . Finally, compound 4 reacts with compound 5 to produce the target compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution, cyclization, and deprotection reactions . The reactions provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Scientific Research Applications

Privileged Motifs for Lead-like Compound Design

A study by Mishchuk et al. (2016) highlighted the utility of functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine cores. These compounds, characterized as non-flat, bicyclic heterocycles, have been identified as privileged motifs for designing lead-like compounds in drug discovery, particularly for stimulating glucagon-like peptide-1 (GLP-1) secretion, presenting novel leads for anti-diabetes drug development (Mishchuk et al., 2016).

Antimicrobial Applications

Research by Soliman et al. (2009) focused on synthesizing derivatives of tetrahydrobenzothienotriazolopyrimidine, demonstrating preliminary antimicrobial efficacy. Compounds from this study showed significant activity against Candida albicans, indicating potential applications in developing new antimicrobial agents (Soliman et al., 2009).

Heterocyclic Compound Synthesis

Patel and Patel (2015) synthesized a series of heterocyclic compounds featuring the triazolopyridine structure, exploring their antibacterial and antifungal properties. This research indicates the versatility of the compound's core structure in generating new molecules with potential therapeutic applications (Patel & Patel, 2015).

Future Directions

The development of the piperazine-fused triazoles, including “2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol”, presents challenges and opportunities . Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo[4,3-a]pyrazine platform were elaborated . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-10-6-2-1-5-9(10)12-14-13-11-7-3-4-8-15(11)12/h1-2,5-6,16H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPIKWUQARHUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3=CC=CC=C3O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol
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2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol
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2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol
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2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol
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2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol
Reactant of Route 6
2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol

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